4-[(1S)-1-aminoethyl]benzene-1-sulfonamide
Description
4-[(1S)-1-Aminoethyl]benzene-1-sulfonamide is a chiral sulfonamide derivative characterized by an (S)-configured aminoethyl substituent at the para position of the benzene ring. Its molecular formula is C₈H₁₂N₂O₂S (molecular weight: 200.26 g/mol) . Derivatives of this compound, such as its hydrochloride salt (C₈H₁₃ClN₂O₂S) and dimethylated analog (C₁₀H₁₆N₂O₂S) , have also been synthesized, highlighting its versatility as a synthetic intermediate.
Properties
IUPAC Name |
4-[(1S)-1-aminoethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-6H,9H2,1H3,(H2,10,11,12)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGSCEUQIQKFPL-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection-Deprotection Sequences
A foundational approach involves the use of tert-butyl carbamate (Boc) protecting groups to isolate reactive sites during synthesis. For instance, tert-butyl 4-sulfamoylphenethylcarbamate serves as a key intermediate, as demonstrated in the preparation of Glipizide-related compounds. The Boc group is introduced via reaction with di-tert-butyl dicarbonate in dimethylformamide (DMF), followed by deprotection using hydrochloric acid and neutralization with sodium hydroxide. This method ensures selective amine group reactivity, which could be adapted for synthesizing 4-[(1S)-1-aminoethyl]benzene-1-sulfonamide by incorporating chiral induction agents.
Alkylation and Acylation Reactions
Stereochemical Control and Resolution Techniques
Chromatographic Resolution
High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose- or amylose-derived columns) is a post-synthetic method to resolve enantiomers. The MDPI study highlights HPLC-DAD/MS for purity analysis, which could be extended to isolate this compound from racemic mixtures.
Reaction Optimization and Solvent Systems
Solvent and Base Selection
Optimal yields are achieved using polar aprotic solvents (e.g., acetone, DMF) and alkali metal bases. For example, the reaction of tert-butyl 4-sulfamoylphenethylcarbamate with cyclohexylisocyanate in acetone at 50–55°C yields 80–90% conversion. Sodium methoxide or potassium carbonate facilitates nucleophilic substitutions, critical for forming the sulfonamide backbone.
Temperature and Stoichiometry
Controlled heating (50–90°C) and stepwise reagent addition improve reaction completeness. A two-stage addition of methyl 5-methylpyrazine-2-carboxylate and sodium methoxide (15:1 molar ratio) minimizes side reactions. Similar protocols could be applied to the target compound by adjusting stoichiometry for the aminoethyl group.
Purification and Characterization
Crystallization and Filtration
Post-reaction acidification with hydrochloric acid precipitates crude products, which are purified via recrystallization. For instance, Glipizide is isolated by adding methanol to a DMF solution, followed by activated charcoal treatment. This method could be adapted for this compound using ethanol-water mixtures.
Analytical Validation
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HPLC-DAD/MS : Used in the MDPI study to confirm purity (21.6–49.7% for crude products) and structural integrity.
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NMR Spectroscopy : Characterizes sulfonamide protons (δ 7.5–8.0 ppm for aromatic protons) and ethylamine side chains (δ 2.5–3.5 ppm).
Data Tables: Synthesis Parameters and Outcomes
Table 1. Representative Reaction Conditions for Aminoethyl Benzenesulfonamides
*Theoretical yield for enantiomer separation.
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-1-aminoethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinamide or thiol derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Antibacterial Applications
The primary application of 4-[(1S)-1-aminoethyl]benzene-1-sulfonamide lies in its antibacterial properties . It acts as a competitive inhibitor of dihydropteroate synthase , an enzyme crucial for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and reproduction, making it effective against various bacterial strains.
Biochemical Research Applications
This compound is also employed as a research tool in various biochemical assays. It is utilized in studies examining enzyme interactions and binding affinities:
- Carbonic Anhydrase Inhibition : Research has demonstrated that sulfonamides can inhibit different isoforms of carbonic anhydrases (CAs), which are important for various physiological processes. The compound has shown nanomolar affinities towards specific CA isoforms, indicating its potential use in targeting these enzymes for therapeutic purposes .
Case Study: Inhibition Studies
A study focused on the binding affinity of several sulfonamide derivatives to carbonic anhydrases revealed that 4-substituted diazobenzenesulfonamides exhibited significantly higher binding affinities compared to other derivatives, showcasing the compound's potential in drug design aimed at CA inhibition .
Potential Anti-inflammatory Properties
Emerging research suggests that compounds similar to this compound may possess anti-inflammatory properties . While this area requires further exploration, initial findings indicate that modifications to the sulfonamide structure can influence its anti-inflammatory effects.
Synthesis Techniques
The synthesis of this compound typically involves several steps, including the use of greener methodologies such as catalysts to enhance yield and reduce environmental impact. Recent advancements have introduced zinc oxide nanoparticles as catalysts to improve the efficiency of the synthesis process .
Mechanism of Action
The mechanism of action of 4-[(1S)-1-aminoethyl]benzene-1-sulfonamide involves its interaction with the active site of target enzymes, such as carbonic anhydrase. The sulfonamide group binds to the zinc ion in the enzyme’s active site, inhibiting its activity. This inhibition can lead to decreased production of bicarbonate and protons, affecting various physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
The following table summarizes key structural analogs and their properties:
Key Observations:
Physicochemical and Spectroscopic Comparisons
- Vibrational Spectra: For 4-(1-hydroxyethyl)benzene-1-sulfonamide, B3LYP/DFT studies revealed strong intramolecular hydrogen bonding between the sulfonamide NH and hydroxyl groups, influencing its IR and Raman spectra .
- Reactivity Descriptors: The hydroxyethyl derivative exhibits a chemical hardness of 4.2 eV and electrophilicity index of 1.8 eV, indicating moderate reactivity . The aminoethyl group’s basicity (pKa ~10–11 for primary amines) may enhance nucleophilicity compared to hydroxyethyl.
Biological Activity
4-[(1S)-1-aminoethyl]benzene-1-sulfonamide, also known as a derivative of sulfanilamide, has gained attention for its potential biological activities, particularly in the fields of anti-inflammatory and antibacterial research. This compound's structure consists of a benzene ring substituted with an aminoethyl group and a sulfonamide moiety, which is crucial for its pharmacological properties.
- Molecular Formula : C₈H₁₂N₂O₂S
- Molecular Weight : 200.26 g/mol
- CAS Number : 1212843-46-3
- Purity : Typically around 95% in research applications .
Inhibition of Carbonic Anhydrases
Recent studies indicate that derivatives of sulfonamides, including this compound, exhibit significant inhibitory effects on carbonic anhydrases (CAs). These enzymes play vital roles in various physiological processes, including respiration and acid-base balance.
A study demonstrated that this compound showed higher binding affinity towards CA I and XIII compared to other derivatives, suggesting its potential as a therapeutic agent in conditions where CA activity is dysregulated . The binding affinity was quantitatively assessed using techniques such as fluorescence titration and ITC (Isothermal Titration Calorimetry), revealing a dissociation constant as low as 6 nM for the most effective inhibitors tested .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties. In animal models, it has been shown to reduce perfusion pressure and coronary resistance, suggesting a role in modulating cardiovascular responses. The compound's interaction with calcium channels was evaluated using molecular docking studies, indicating potential pathways through which it could exert its effects .
Case Studies and Experimental Results
Pharmacokinetics
Pharmacokinetic studies using computational models have suggested that this compound exhibits favorable absorption characteristics and metabolic stability. Tools like SwissADME indicate its potential for good bioavailability, although empirical data from clinical studies are needed to confirm these predictions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(1S)-1-aminoethyl]benzene-1-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, reacting benzenesulfonyl chloride with a chiral amine precursor (e.g., (S)-1-phenylethylamine) under nitrogen atmosphere. Key parameters include solvent choice (e.g., toluene), stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride), and temperature control (room temperature for precipitation). Diisopropyl ethylamine is often used as a base to neutralize HCl byproducts. Optimization studies suggest that slow addition of reagents reduces side reactions, improving yield (~75–85%) . Purity is confirmed via HPLC or NMR, with spectral data (e.g., δ 7.8 ppm for aromatic protons) cross-referenced against literature .
Q. How does the sulfonamide group in this compound contribute to its antibacterial activity?
- Methodological Answer : The sulfonamide moiety acts as a competitive inhibitor of dihydropteroate synthase (DHPS), blocking bacterial folate synthesis. Researchers validate this mechanism by comparing MIC (Minimum Inhibitory Concentration) values against E. coli strains with and without exogenous folate supplementation. Structural analogs lacking the sulfonamide group show reduced activity, confirming its necessity . Kinetic assays (e.g., UV-Vis monitoring of DHPS activity) further quantify inhibition constants (Ki ~2–5 µM) .
Q. What analytical techniques are critical for characterizing the stereochemical purity of the (1S)-aminoethyl group?
- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers using hexane:isopropanol (80:20) mobile phase. Retention times are compared to racemic standards. Polarimetry ([α]D = +15° to +20°) and X-ray crystallography (e.g., Cahn-Ingold-Prelog priority rules) confirm absolute configuration. Discrepancies in optical rotation values may indicate synthesis or purification flaws .
Advanced Research Questions
Q. How do π-π stacking interactions and hydrogen bonding influence the crystal packing of this compound, and what implications does this have for solubility?
- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular N–H···O hydrogen bonds (2.05–2.15 Å) and π-π interactions between benzene rings (centroid distance ~3.8 Å). These interactions reduce solubility in nonpolar solvents (e.g., logP ~1.5). Solubility assays in DMSO/water mixtures (e.g., 10% DMSO) show a 20% decrease compared to non-aromatic analogs. Molecular dynamics simulations (MD) using AMBER force fields predict aggregation tendencies, guiding co-solvent selection .
Q. What strategies resolve contradictions in reported bioactivity data across different bacterial strains?
- Methodological Answer : Discrepancies often arise from strain-specific DHPS mutations (e.g., Phe28Leu in S. aureus). Comparative genomics identifies resistance-conferring SNPs, while isothermal titration calorimetry (ITC) measures binding affinity shifts (ΔΔG ~1–3 kcal/mol). Synergy studies with trimethoprim (a DHFR inhibitor) restore efficacy in resistant strains, suggesting combination therapy potential .
Q. How can QSAR models predict the impact of substituents on TRPM8 channel selectivity?
- Methodological Answer : 3D-QSAR using CoMFA (Comparative Molecular Field Analysis) correlates electronic (e.g., Hammett σ values) and steric descriptors (e.g., molar refractivity) with IC50 data from calcium imaging assays. Substituents at the para position (e.g., methyl vs. chloro) alter van der Waals interactions with TRPM8’s transmembrane domain (validated via docking with AutoDock Vina). Models with R² >0.8 guide prioritization of analogs for synthesis .
Q. What experimental designs address synthetic challenges in scaling up while maintaining enantiomeric excess?
- Methodological Answer : Factorial design (e.g., 2³ DOE) evaluates temperature, catalyst loading (e.g., chiral oxazaborolidines), and solvent polarity. Response surface methodology (RSM) identifies optimal conditions (e.g., 0°C, 5 mol% catalyst, THF) to maximize ee (>98%). Continuous flow reactors with in-line FTIR monitoring reduce racemization risks during scale-up .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
